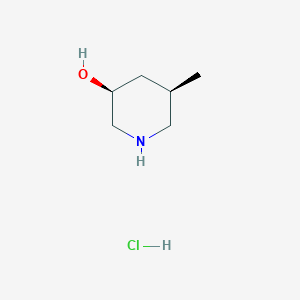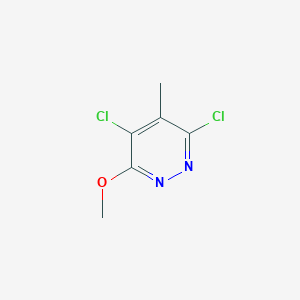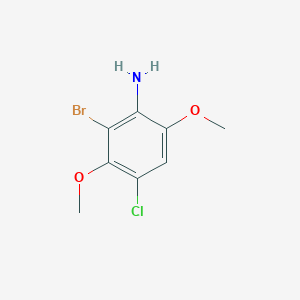
4-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-chloroquinoline-3-carboxaldehyde is a quinoline derivative characterized by the presence of a methoxy group at the 6th position, a chlorine atom at the 4th position, and a carboxaldehyde group at the 3rd position Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde typically begins with quinoline or its derivatives as starting materials.
Halogenation: Chlorination of quinoline at the 4th position can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methoxylation: Introduction of the methoxy group at the 6th position can be performed using methanol in the presence of a strong base like potassium carbonate (K₂CO₃) and a catalyst such as palladium on carbon (Pd/C).
Formylation: The carboxaldehyde group at the 3rd position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed to convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions at the chlorine or methoxy positions can be achieved using nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether or methanol.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary alcohols.
Substitution: Amides, ethers, or other substituted quinolines.
Scientific Research Applications
6-Methoxy-4-chloroquinoline-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxy-4-chloroquinoline-3-carboxaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Inhibition of cell proliferation pathways, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
4-Methoxyquinoline-3-carboxaldehyde
7-Methoxyquinoline-3-carboxaldehyde
8-Chloroquinoline-3-carboxaldehyde
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-2-3-10-9(4-8)11(12)7(6-14)5-13-10/h2-6H,1H3 |
InChI Key |
SAQGDSXJLVXMMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
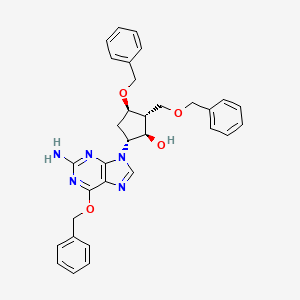
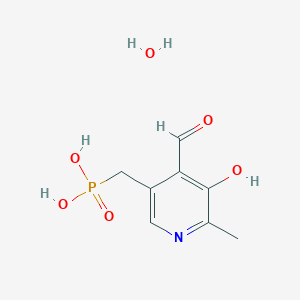
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
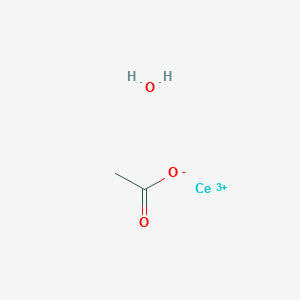


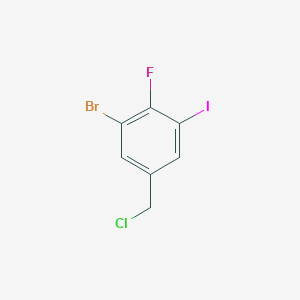

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
